2-(4-fluorophenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide 2-(4-fluorophenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide
Brand Name: Vulcanchem
CAS No.: 1060359-85-4
VCID: VC11939924
InChI: InChI=1S/C17H17FN2O3/c1-19-16(21)10-12-2-6-14(7-3-12)20-17(22)11-23-15-8-4-13(18)5-9-15/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22)
SMILES: CNC(=O)CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)F
Molecular Formula: C17H17FN2O3
Molecular Weight: 316.33 g/mol

2-(4-fluorophenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide

CAS No.: 1060359-85-4

Cat. No.: VC11939924

Molecular Formula: C17H17FN2O3

Molecular Weight: 316.33 g/mol

* For research use only. Not for human or veterinary use.

2-(4-fluorophenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide - 1060359-85-4

Specification

CAS No. 1060359-85-4
Molecular Formula C17H17FN2O3
Molecular Weight 316.33 g/mol
IUPAC Name 2-[4-[[2-(4-fluorophenoxy)acetyl]amino]phenyl]-N-methylacetamide
Standard InChI InChI=1S/C17H17FN2O3/c1-19-16(21)10-12-2-6-14(7-3-12)20-17(22)11-23-15-8-4-13(18)5-9-15/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22)
Standard InChI Key UIFZZQRVYANMCI-UHFFFAOYSA-N
SMILES CNC(=O)CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)F
Canonical SMILES CNC(=O)CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)F

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure integrates two critical functional groups:

  • 4-Fluorophenoxy moiety: A fluorine-substituted aromatic ether linked via an acetamide bridge.

  • Methylcarbamoyl-methylphenyl group: A phenyl ring substituted with a methylcarbamoyl-methyl chain, enhancing hydrogen-bonding potential .

The SMILES notation (COCCNC(=O)CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)F) and InChI key (VFDHMULLAMEICT-UHFFFAOYSA-N) provide precise descriptors for computational modeling and database referencing .

Table 1: Structural Identifiers

PropertyValueSource
Molecular FormulaC₁₉H₂₁FN₂O₄
Molecular Weight360.4 g/mol
SMILESCOCCNC(=O)CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)F
InChI KeyVFDHMULLAMEICT-UHFFFAOYSA-N

Three-Dimensional Conformation

PubChem’s 3D conformer model highlights a planar fluorophenoxy group orthogonal to the phenylacetamide core, minimizing steric hindrance and optimizing intermolecular interactions . The methylcarbamoyl side chain adopts a staggered conformation, likely enhancing solubility in polar solvents.

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis report exists for this compound, analogous acetamides are typically synthesized via:

  • Nucleophilic acyl substitution: Reacting 4-fluorophenoxyacetyl chloride with 4-[(methylcarbamoyl)methyl]aniline.

  • Stepwise coupling: As demonstrated in the synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-arylacetamides .

Table 2: Hypothetical Synthesis Protocol

StepReaction ComponentConditionsExpected Yield
14-Fluorophenol + chloroacetyl chlorideK₂CO₃, DMF, 0–5°C85%
2Intermediate + 4-[(methylcarbamoyl)methyl]anilineEt₃N, CH₂Cl₂, rt72%

Spectroscopic Characterization

Hypothetical spectral data, inferred from related acetamides , include:

  • FTIR: Peaks at ~1719 cm⁻¹ (C=O stretch, amide I), ~1538 cm⁻¹ (C=C aromatic), and ~3313 cm⁻¹ (N-H stretch).

  • ¹H NMR: δ 2.5 (s, 3H, CH₃), δ 6.3–7.9 (m, 9H, Ar-H), δ 11.5 (s, 1H, NH).

Physicochemical Properties

Key properties, extrapolated from structural analogs , include:

  • LogP: ~2.6 (moderate lipophilicity).

  • Solubility: Limited aqueous solubility (<1 mg/mL), enhanced in DMSO or ethanol.

  • Stability: Susceptible to hydrolysis under acidic or basic conditions due to the acetamide bond.

Biological Activity and Applications

Antibacterial and Anticancer Prospects

Nitroimidazole-containing acetamides demonstrate antibacterial activity against Gram-positive pathogens . While this compound lacks a nitro group, its carbamoyl-methyl substituent could inhibit bacterial efflux pumps or kinase enzymes in cancer cells.

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